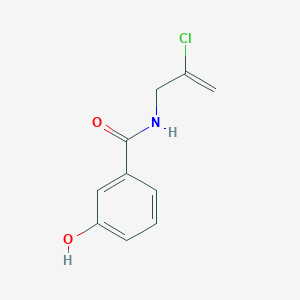![molecular formula C12H14N2O2 B6630861 1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one](/img/structure/B6630861.png)
1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one, also known as HM-3, is a chemical compound that has gained attention in the field of scientific research due to its potential applications. This molecule belongs to the class of imidazolones and has a molecular weight of 202.23 g/mol. The purpose of
Mecanismo De Acción
The mechanism of action of 1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell signaling pathways. 1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one has been shown to inhibit the activity of the protein kinase C (PKC) and the nuclear factor-kappa B (NF-κB) signaling pathways. These pathways play a critical role in the regulation of cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects:
1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one has been found to exhibit significant biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. 1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one has also been found to exhibit antioxidant activity by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one offers several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, such as its poor solubility in water and its limited bioavailability.
Direcciones Futuras
There are several future directions for the research on 1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one. One area of interest is the development of 1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one as a potential drug candidate for the treatment of cancer and inflammation. Another area of research is the elucidation of the mechanism of action of 1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one, which could provide insights into the development of new drugs targeting the PKC and NF-κB signaling pathways. Additionally, the development of new synthetic methods for 1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one could improve its bioavailability and solubility, making it a more effective drug candidate.
Métodos De Síntesis
1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one can be synthesized using a multi-step process that involves the reaction of 4- (Hydroxymethyl) benzaldehyde with 3-methylimidazol-2-one. The reaction is carried out using a suitable solvent and a catalyst under controlled conditions. The resulting product is then purified using column chromatography to obtain pure 1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one.
Aplicaciones Científicas De Investigación
1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. It has been found to exhibit significant biological activity against certain diseases, including cancer and inflammation. 1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-[[4-(hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-13-6-7-14(12(13)16)8-10-2-4-11(9-15)5-3-10/h2-7,15H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDCOICNVLQYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C1=O)CC2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(oxan-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6630785.png)
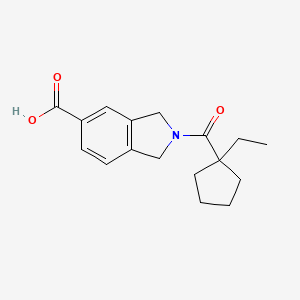
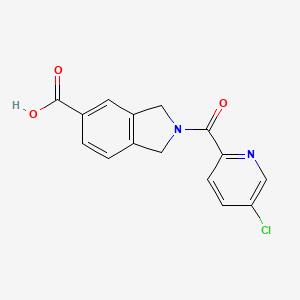
![N-[(1-methylpiperidin-4-yl)methyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B6630822.png)
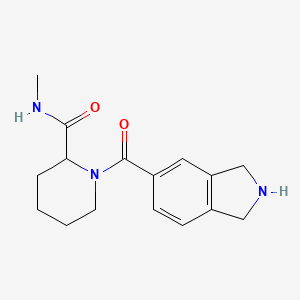
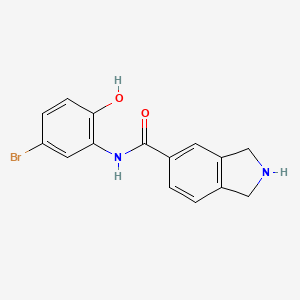
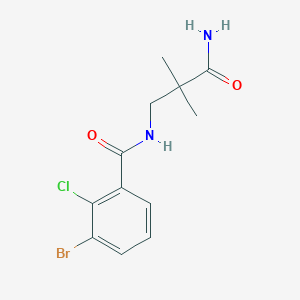
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-dihydroisoindole-5-carboxylic acid](/img/structure/B6630845.png)
![2-Chloro-1-[4-(2-cyanophenyl)piperazin-1-yl]ethanone](/img/structure/B6630853.png)
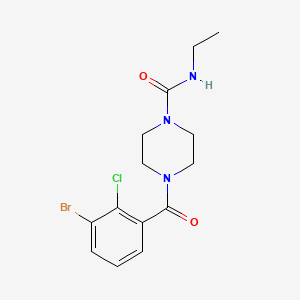
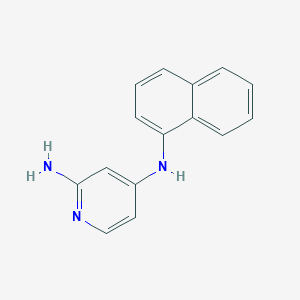
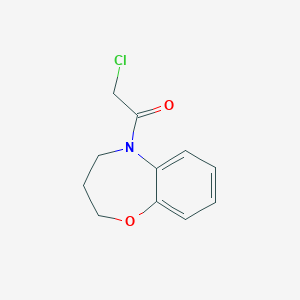
![4-amino-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]benzamide](/img/structure/B6630884.png)
